

N-Desmethyl Regorafenib-d3: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Desmethyl Regorafenib-d3*

Cat. No.: *B12429808*

[Get Quote](#)

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of **N-Desmethyl Regorafenib-d3**, a key metabolite of the multi-kinase inhibitor Regorafenib. This document covers its chemical identity, analytical quantification methods, and its role in the metabolic pathway of its parent compound.

Core Compound Information

N-Desmethyl Regorafenib-d3 is the deuterated form of N-Desmethyl Regorafenib N-Oxide (M5), one of the two major active metabolites of Regorafenib. The stable isotope labeling makes it a crucial internal standard for quantitative bioanalytical assays.

Identifier	Value	Source
Compound Name	N-Desmethyl Regorafenib-d3; N-Desmethyl Regorafenib (Pyridine)-N-oxide-d3	LGC Standards[1]
CAS Number	Not Available (NA) for the deuterated form. The unlabeled form, Regorafenib N-Desmethyl Impurity, has the CAS number 1343498-72-5.[2] [3]	Multiple Vendors
Molecular Formula	C ₂₀ H ₁₀ D ₃ ClF ₄ N ₄ O ₃	LGC Standards[1]
Parent Drug	Regorafenib (CAS: 755037-03- 7)[4]	Wikipedia[4]

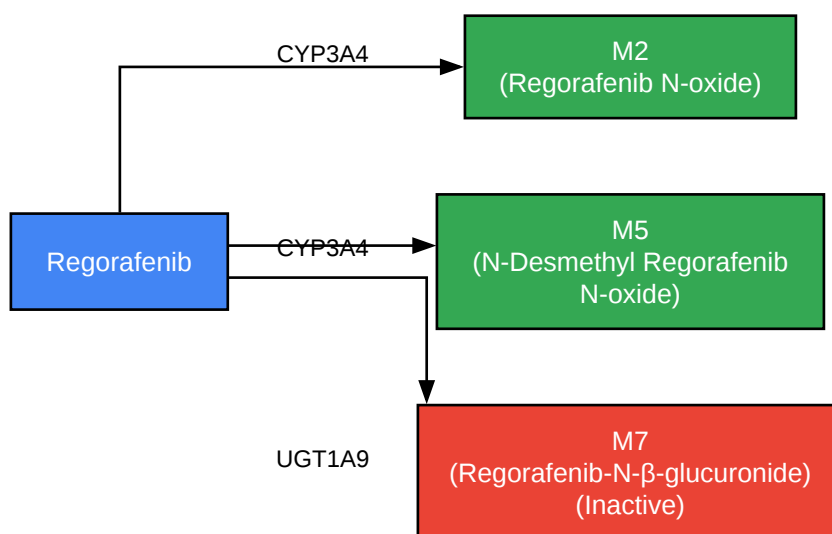
Structural Information

The chemical structure of N-Desmethyl Regorafenib features the core structure of Regorafenib with the N-methyl group removed and a deuterium label incorporated.

(Note: A 2D structural image would typically be included here. As a text-based AI, I cannot generate images. Please refer to chemical supplier databases for a visual representation of the structure.)

Metabolic Pathway of Regorafenib

Regorafenib undergoes extensive metabolism primarily in the liver, mediated by cytochrome P450 3A4 (CYP3A4) and UDP glucuronosyltransferase 1A9 (UGT1A9).[5] This process leads to the formation of two major active metabolites: M2 (Regorafenib N-oxide) and M5 (N-desmethyl Regorafenib N-oxide).[5] Both M2 and M5 exhibit pharmacological activity similar to the parent drug.[5] **N-Desmethyl Regorafenib-d3** serves as an invaluable tool for accurately studying the pharmacokinetics of the M5 metabolite.



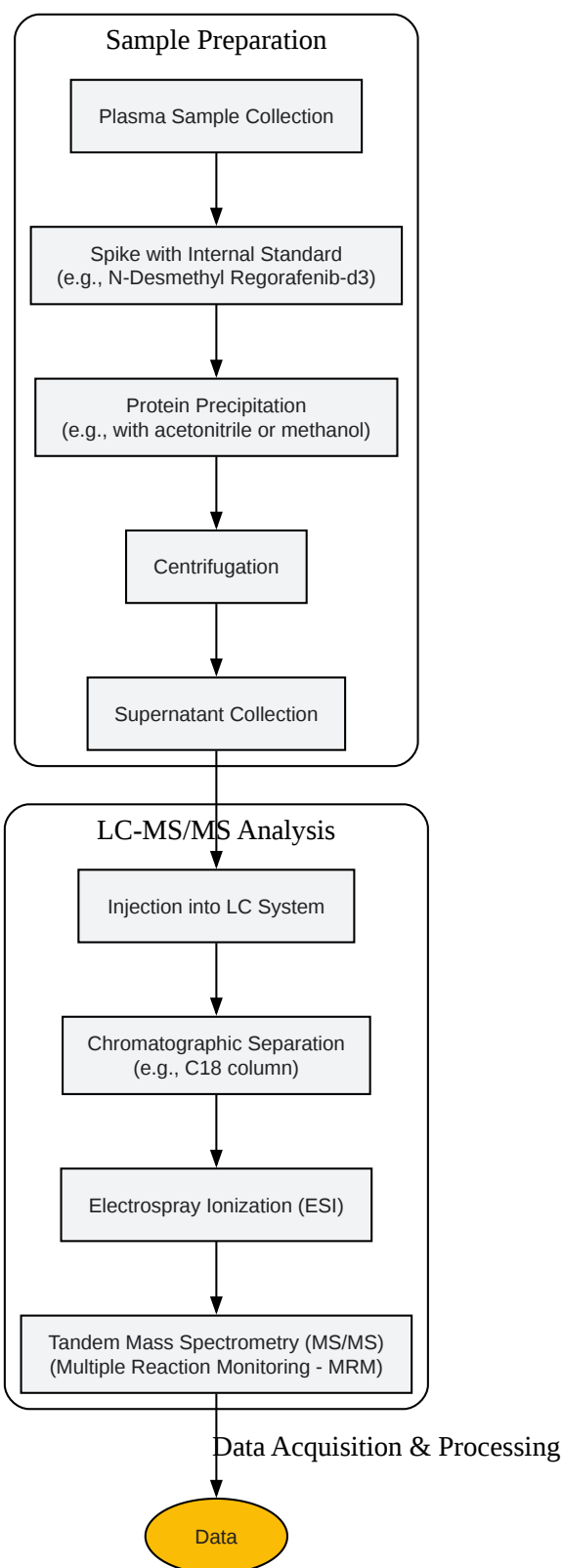
[Click to download full resolution via product page](#)

Fig. 1: Simplified metabolic pathway of Regorafenib.

Experimental Protocols: Quantification of Regorafenib and its Metabolites

The accurate quantification of Regorafenib and its metabolites, including N-Desmethyl Regorafenib N-oxide (M5), in biological matrices is critical for pharmacokinetic and therapeutic drug monitoring studies. The most common analytical technique employed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

General Experimental Workflow



[Click to download full resolution via product page](#)

Fig. 2: A typical workflow for the quantification of Regorafenib and its metabolites.

Detailed Methodological Parameters from Literature

The following tables summarize key parameters from published LC-MS/MS methods for the analysis of Regorafenib and its metabolites.

Table 1: Sample Preparation

Parameter	Method 1[6]	Method 2[7]
Biological Matrix	Mouse Plasma	Human Plasma
Sample Volume	30 µL	Not Specified
Internal Standard	regorafenib- ¹³ CD ₃ , M2- ¹³ CD ₃ , RG- ¹³ CD ₃	Not specified for M5
Precipitation Agent	Acetonitrile:water (3:1, v/v) containing the internal standard	Not Specified
Extraction Method	Protein Precipitation	Protein Precipitation

Table 2: Liquid Chromatography

Parameter	Method 1[6]	Method 2[7]
LC System	UPLC	Not Specified
Column	Not Specified	Hypersil Gold®
Mobile Phase A	Not Specified	10mM ammonium formate containing 0.1% formic acid
Mobile Phase B	Not Specified	Acetonitrile containing 0.1% formic acid
Flow Rate	Not Specified	0.3 mL/min
Elution	Not Specified	Gradient
Run Time	5 min	Not Specified

Table 3: Mass Spectrometry

Parameter	Method 1[6]	Method 2[7]
Mass Spectrometer	Triple Quadrupole	Triple Quadrupole
Ionization Mode	Positive Electrospray (ESI+)	Positive Electrospray (ESI+)
Detection Mode	Selected Reaction Monitoring (SRM)	Selected Reaction Monitoring (SRM)

Table 4: Method Validation Data

Parameter	Method 1 (for M5)[6]	Method 2 (for M5)[7]
Calibration Range	5 - 1,000 ng/mL	50 - 5,000 ng/mL
LLOQ	5 ng/mL	Not Specified
Intra-day Precision (CV%)	< 12.0%	2.4 to 10.2%
Inter-day Precision (CV%)	< 12.0%	2.4 to 10.2%
Accuracy	91.3%	91.0 to 111.7%
Recovery	>90%	Satisfactory

Conclusion

N-Desmethyl Regorafenib-d3 is an indispensable tool for the accurate bioanalysis of Regorafenib's active metabolite, M5. The detailed LC-MS/MS methodologies presented here provide a robust framework for researchers engaged in pharmacokinetic, pharmacodynamic, and clinical studies of Regorafenib. Understanding the metabolic fate and quantifying the exposure of active metabolites are crucial for optimizing therapeutic strategies and personalizing medicine for patients undergoing treatment with this multi-kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Desmethyl Regorafenib-d3 | LGC Standards [lgcstandards.com]
- 2. veeprho.com [veeprho.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Regorafenib - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Desmethyl Regorafenib-d3: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12429808#n-desmethyl-regorafenib-d3-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com